2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride
CAS No.: 1172344-66-9
Cat. No.: VC18364299
Molecular Formula: C17H17ClN2
Molecular Weight: 284.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172344-66-9 |
|---|---|
| Molecular Formula | C17H17ClN2 |
| Molecular Weight | 284.8 g/mol |
| IUPAC Name | 6,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H16N2.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2;/h3-10H,1-2H3,(H2,18,19);1H |
| Standard InChI Key | CVSADUKXXDOAMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₇ClN₂, with a molar mass of 284.78 g/mol . The quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties:
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Amino group (-NH₂) at position 2 enhances hydrogen-bonding capacity.
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Methyl groups (-CH₃) at positions 6 and 7 increase hydrophobicity and steric bulk.
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Phenyl group (-C₆H₅) at position 3 contributes to π-π stacking interactions.
The hydrochloride salt forms via protonation of the quinoline nitrogen, improving aqueous solubility for biological assays.
Spectroscopic Characterization
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NMR: ¹H and ¹³C NMR spectra confirm substituent positions, with methyl groups resonating at δ 2.47–2.60 ppm and aromatic protons at δ 7.16–7.71 ppm .
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HRMS: Accurate mass data ([M+H]⁺ = 285.1234) validate molecular composition .
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IR: Stretching frequencies at 3299 cm⁻¹ (N-H) and 1686 cm⁻¹ (C=O) indicate functional groups .
Synthesis and Optimization
Traditional Synthetic Routes
The compound is synthesized via multi-step condensation and cyclization:
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Doebner Reaction: Aniline derivatives react with 2-nitrobenzaldehyde and pyruvic acid in acidic ethanol to form the quinoline core .
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Reductive Amination: Nitro groups are reduced to amines using Zn/NH₄Cl, yielding 6,7-dimethyl-3-phenylquinolin-2-amine .
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Salt Formation: Treatment with HCl converts the free base to the hydrochloride salt .
Modern Green Approaches
Recent methods emphasize sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes .
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Catalyst Optimization: Trifluoroacetic acid (TFA) or acetic acid improves yield (68–92%) .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest broad-spectrum activity:
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Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal: Inhibits Candida albicans via ergosterol biosynthesis disruption.
Anti-Inflammatory Effects
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COX-2 Inhibition: Reduces prostaglandin E₂ (PGE₂) by 60–70% at 10 µM.
Comparative Analysis of Quinoline Analogues
The target compound’s dual methyl groups enhance membrane permeability compared to monosubstituted analogues.
Applications in Drug Development
Lead Optimization
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SAR Studies: Methyl groups at 6/7 positions improve metabolic stability (t₁/₂ = 4.2 hours) .
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Proteomics: Binds to kinase targets (e.g., EGFR) with Kd = 120 nM.
Formulation Challenges
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Solubility: Hydrochloride salt achieves 15 mg/mL in PBS (pH 7.4).
Future Directions
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